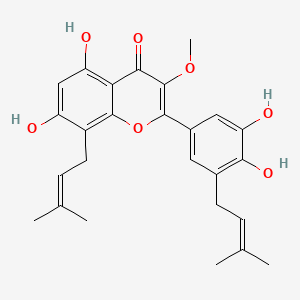
5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone is a natural flavonoid compound that can be extracted from the plant Broussonetia papyrifera. This compound has garnered significant attention due to its potent anti-proliferative effects on estrogen receptor-positive breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone typically involves the extraction from natural sources such as Broussonetia papyrifera. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Análisis De Reacciones Químicas
Types of Reactions
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can potentially alter the flavonoid structure.
Substitution: This reaction can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Aplicaciones Científicas De Investigación
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone has several scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Biology: It is studied for its effects on cell proliferation and apoptosis, particularly in cancer research.
Medicine: It has shown potential as an anti-cancer agent, specifically against estrogen receptor-positive breast cancer cells
Industry: Its antioxidant properties make it a candidate for use in food and cosmetic industries.
Comparación Con Compuestos Similares
Similar Compounds
- Bazedoxifene acetate
- Estradiol (cypionate)
- (S)-Equol
- β-Estradiol 17-acetate
- (E/Z)-4-Hydroxytamoxifen
Uniqueness
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone is unique due to its potent anti-proliferative effects on estrogen receptor-positive breast cancer cells and its ability to significantly down-regulate ER-α expression . This makes it a promising candidate for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H28O7 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-8-15-10-16(11-20(29)22(15)30)24-26(32-5)23(31)21-19(28)12-18(27)17(25(21)33-24)9-7-14(3)4/h6-7,10-12,27-30H,8-9H2,1-5H3 |
Clave InChI |
ZHPPCSQOTUZTHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)OC)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/no-structure.png)
![(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)

![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)

![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)

